
2,3,4,5-Tetramethoxybenzaldehyde
Overview
Description
2,3,4,5-Tetramethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an analog of resveratrol and is an anti-cancer agent .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethoxybenzaldehyde consists of a benzene ring with four methoxy groups (-OCH3) and one aldehyde group (-CHO) attached .Scientific Research Applications
Chemical Reactions and Synthesis
Cleavage of Aldehyde C-H Bond : 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes, leading to the cleavage of the aldehyde C–H bond. This reaction is facilitated using a rhodium-based catalyst system, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of acetylene, where an oxygen function on the propargylic position exhibits a considerable directing effect (Kokubo et al., 1999).
Regioselective Reductive Electrophilic Substitution : Derivatives of 3,4,5-trimethoxybenzaldehyde exhibit specific behavior under conditions of electron transfer from alkali metals in aprotic solvents. The 4-methoxy group can be regioselectively removed, allowing its substitution with a variety of electrophiles, dependent on the protecting group, metal, and solvent used (Azzena et al., 1992).
Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. These aldehydes, when attached to resins, undergo reductive amination to form benzylic secondary amines, which can be further converted to various derivatives (Swayze, 1997).
Synthesis of Liquid Crystalline and Fire Retardant Molecules : Hydroxybenzaldehyde derivatives have been used in the synthesis of liquid crystalline and fire retardant molecules. Reactions involving hexachlorocyclotriphosphazene and various substituted benzoic acid intermediates lead to the formation of compounds with improved fire retardant properties (Jamain et al., 2020).
Electrocatalysis of NADH Oxidation : Electropolymerized films of dihydroxybenzaldehydes, including 3,4-hydroxybenzaldehyde, demonstrate electrocatalytic activity in the oxidation of NADH. This process involves the formation of redoxactive films with a quinone moiety, exhibiting a Nernstian dependence on pH (Pariente et al., 1994).
Safety and Hazards
properties
IUPAC Name |
2,3,4,5-tetramethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJGEUFORIIASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetramethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)
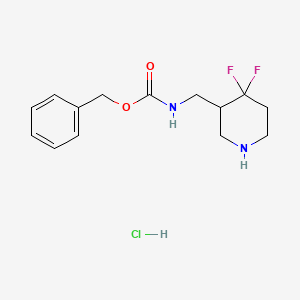
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)
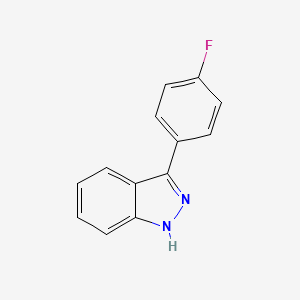

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)

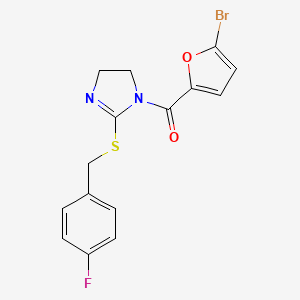
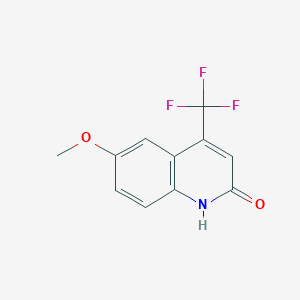
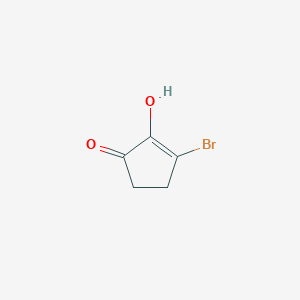
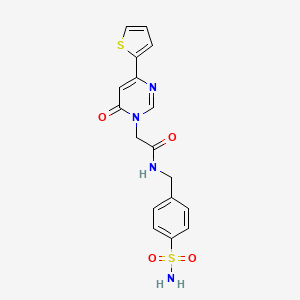
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)